molecular formula C9H17NO2 B2744084 N-Boc-(+/-)-3-aminobutene CAS No. 267668-37-1

N-Boc-(+/-)-3-aminobutene

Cat. No.: B2744084
CAS No.: 267668-37-1
M. Wt: 171.24
InChI Key: KIFRIUDSLUQLOC-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-aminobutene, also known as N-tert-butoxycarbonyl-(+/-)-3-aminobutene, is a compound commonly used in organic synthesis. The “Boc” group, which stands for tert-butoxycarbonyl, is a protecting group for amines. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amino group is required.

Mechanism of Action

Target of Action

N-Boc-(+/-)-3-aminobutene, also known as Tert-butyl N-but-3-en-2-ylcarbamate, is primarily used as a protective group for amines in the synthesis of peptides and other complex organic molecules . The primary targets of this compound are the amine groups present in various biomolecules .

Mode of Action

The compound acts by protecting the amine groups during chemical reactions. This is achieved through the formation of tert-butylcarbamates, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . The N-Boc protection is chemoselective, meaning it selectively reacts with the amine groups without affecting other functional groups present in the molecule .

Biochemical Pathways

The N-Boc protection and deprotection of amines is a fundamental transformation in organic synthesis, especially in peptide chemistry . The protected amines can undergo various chemical reactions without interference from the amine group. After these reactions, the N-Boc group can be readily removed under a variety of conditions, revealing the original amine group .

Pharmacokinetics

The properties of the compound, such as its stability and reactivity, play a crucial role in its effectiveness as a protective group .

Result of Action

The result of the action of this compound is the successful protection and deprotection of amine groups in complex organic molecules. This allows for the synthesis of peptides and other biomolecules with high precision and efficiency .

Action Environment

The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other reagents. For example, the efficiency of N-Boc protection has been shown to increase under ultrasound irradiation . Additionally, the choice of catalyst can significantly affect the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-aminobutene typically involves the reaction of 3-aminobutene with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-aminobutene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted amines .

Scientific Research Applications

N-Boc-(+/-)-3-aminobutene has several scientific research applications:

Properties

IUPAC Name

tert-butyl N-but-3-en-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h6-7H,1H2,2-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRIUDSLUQLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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